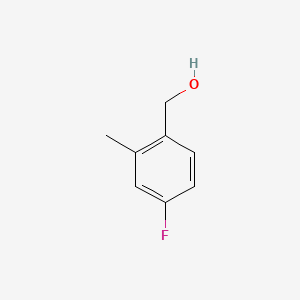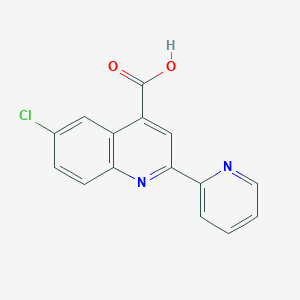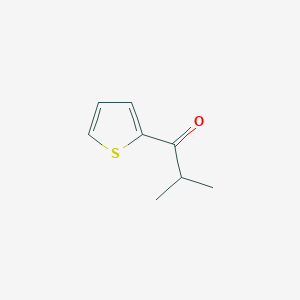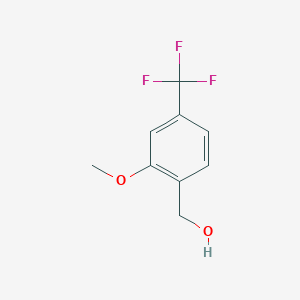
4-フルオロ-2-メチルベンジルアルコール
概要
説明
4-Fluoro-2-methylbenzyl alcohol is a chemical compound with the molecular formula C8H9FO . It is a solid substance at room temperature . The IUPAC name for this compound is (4-fluoro-2-methylphenyl)methanol .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-methylbenzyl alcohol is represented by the InChI code1S/C8H9FO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 . The SMILES string for this compound is CC1=CC(F)=CC=C1CO . Physical And Chemical Properties Analysis
4-Fluoro-2-methylbenzyl alcohol is a solid substance at room temperature . It has a molecular weight of 140.16 .科学的研究の応用
CCR5アンタゴニストの合成
4-フルオロ-2-メチルベンジルアルコール: は、MLN1251などのCCR5アンタゴニストを合成するための出発物質として使用されます。 この用途は、CCR5がウイルスが宿主細胞に侵入するためのコアセプターとして機能するHIVなどの疾患の治療法の開発において重要です .
キラル識別の研究
この化合物は、分子複合体内のキラル識別におけるフッ素置換の役割を研究するためにも使用されます。 この研究は、医薬品合成において重要な立体選択性を理解するための進歩につながる可能性があります .
植物抽出物からの単離
これは、テベチア・ペルビアナのメタノール抽出物中のフィトコンポーネントとして単離されており、植物化学におけるその役割と天然物合成における潜在的な用途を示しています .
有機合成ビルディングブロック
有機合成におけるビルディングブロックとして、4-フルオロ-2-メチルベンジルアルコールは、神経栄養性アルファウイルスによって引き起こされる急性ウイルス性脳炎に苦しむ哺乳類の生存を改善できる新規阻害剤の調製に使用されます .
多段階合成反応
このアルコールは、特に有機化学の基礎である求電子置換反応における多段階合成反応の中間体として役立ちます .
ベンジル位での反応
合成化学では、ベンジル位での反応が重要であり、4-フルオロ-2-メチルベンジルアルコールは、そのような反応に参加して、複雑な有機分子の合成を支援することができます .
Safety and Hazards
4-Fluoro-2-methylbenzyl alcohol is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H315, H319, and H335 . The precautionary statements for this compound are P280 and P304+P340 . It’s recommended to wear personal protective equipment and avoid contact with skin and eyes .
作用機序
Target of Action
It’s known that similar compounds, such as alcohols, can interact with various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids .
Mode of Action
Alcohols typically act as central nervous system depressants, with effects ranging from relief from anxiety to general anesthesia . They can act as both a GABA agonist and a glutamate N-methyl-D-aspartate (NMDA) receptor antagonist .
Biochemical Pathways
Alcohols in general are known to affect several neurotransmitter systems, including gabaergic, glutamatergic, dopaminergic, serotonergic, and opioid peptidergic systems .
Pharmacokinetics
It’s known that similar compounds, such as alcohols, are rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Result of Action
Chronic exposure to similar compounds, such as alcohols, can cause persistent structural and functional changes in the brain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoro-2-methylbenzyl alcohol. For instance, it’s recommended to handle this compound only in well-ventilated areas or outdoors, and to avoid breathing its dust, fume, gas, mist, vapors, or spray . It’s also important to note that this compound may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
生化学分析
Biochemical Properties
4-Fluoro-2-methylbenzyl alcohol plays a significant role in biochemical reactions. It can act as a substrate for certain enzymes, leading to the formation of various metabolites. For instance, it can be used as a starting material to synthesize a CCR5 antagonist named MLN1251 . The compound interacts with enzymes such as carbonyl reductase, which catalyzes the reduction of ketones to enantiopure alcohols . These interactions are crucial for studying the role of fluorine substitution in chiral discrimination in molecular complexes.
Cellular Effects
4-Fluoro-2-methylbenzyl alcohol influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to cause skin and eye irritation, indicating its potential impact on cellular membranes and proteins . Additionally, its interaction with specific enzymes can lead to changes in metabolic flux and metabolite levels within cells.
Molecular Mechanism
The mechanism of action of 4-Fluoro-2-methylbenzyl alcohol involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, its interaction with carbonyl reductase results in the reduction of ketones to alcohols, which can influence various biochemical pathways . The presence of the fluorine atom enhances its binding affinity to certain proteins, making it a valuable tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-2-methylbenzyl alcohol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient temperatures, but its activity may decrease over extended periods
Dosage Effects in Animal Models
The effects of 4-Fluoro-2-methylbenzyl alcohol vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and beneficial effects on specific biochemical pathways. At high doses, it can cause adverse effects such as acute toxicity, skin irritation, and respiratory issues . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
4-Fluoro-2-methylbenzyl alcohol is involved in several metabolic pathways. It interacts with enzymes such as carbonyl reductase, which catalyzes its conversion to enantiopure alcohols . These metabolic pathways are essential for studying the compound’s role in biochemical reactions and its potential therapeutic applications. The presence of the fluorine atom can also influence the metabolic flux and levels of metabolites within cells.
Transport and Distribution
The transport and distribution of 4-Fluoro-2-methylbenzyl alcohol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes and accumulate in specific tissues, affecting its localization and activity . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
4-Fluoro-2-methylbenzyl alcohol exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within cells through targeting signals or post-translational modifications
特性
IUPAC Name |
(4-fluoro-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSULUXOLTMBSFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397665 | |
| Record name | 4-Fluoro-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80141-91-9 | |
| Record name | 4-Fluoro-2-methylbenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-fluoro-2-methylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-nitro-2-(phenylsulfonyl)vinyl]-4-(trifluoromethyl)aniline](/img/structure/B1350837.png)
![5-Nitro-benzo[b]thiophene-2-carboxylic acid hydrazide](/img/structure/B1350855.png)
![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350864.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1350870.png)

![5-Chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1350875.png)
![3-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350877.png)




